molecular formula C19H21FN2O2 B5213706 2-[1-[(4-fluorophenyl)methyl]-2-methyl-4-oxo-6,7-dihydro-5H-indol-3-yl]-N-methylacetamide

2-[1-[(4-fluorophenyl)methyl]-2-methyl-4-oxo-6,7-dihydro-5H-indol-3-yl]-N-methylacetamide

Cat. No.: B5213706
M. Wt: 328.4 g/mol
InChI Key: SAYHHBVKXNHYAR-UHFFFAOYSA-N
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Description

2-[1-[(4-fluorophenyl)methyl]-2-methyl-4-oxo-6,7-dihydro-5H-indol-3-yl]-N-methylacetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[(4-fluorophenyl)methyl]-2-methyl-4-oxo-6,7-dihydro-5H-indol-3-yl]-N-methylacetamide typically involves multi-step organic reactions. One common method involves the condensation of 4-fluorobenzylamine with a suitable indole derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as the use of isocyanide reagents, which have been shown to be effective in the synthesis of similar compounds. These methods are designed to be efficient and yield high-purity products suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

2-[1-[(4-fluorophenyl)methyl]-2-methyl-4-oxo-6,7-dihydro-5H-indol-3-yl]-N-methylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[1-[(4-fluorophenyl)methyl]-2-methyl-4-oxo-6,7-dihydro-5H-indol-3-yl]-N-methylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-[(4-fluorophenyl)methyl]-2-methyl-4-oxo-6,7-dihydro-5H-indol-3-yl]-N-methylacetamide involves its interaction with specific molecular targets in the body. The compound is known to bind to multiple receptors, including those involved in inflammatory and immune responses. This binding can modulate the activity of these receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    4-(4-fluorophenyl)-1H-indole-2-carboxylate: An indole derivative with antiviral properties.

    1-(4-fluorophenyl)-2-methyl-2-propylamine: A compound with a similar fluorophenyl group.

Uniqueness

2-[1-[(4-fluorophenyl)methyl]-2-methyl-4-oxo-6,7-dihydro-5H-indol-3-yl]-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research .

Properties

IUPAC Name

2-[1-[(4-fluorophenyl)methyl]-2-methyl-4-oxo-6,7-dihydro-5H-indol-3-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O2/c1-12-15(10-18(24)21-2)19-16(4-3-5-17(19)23)22(12)11-13-6-8-14(20)9-7-13/h6-9H,3-5,10-11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAYHHBVKXNHYAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1CC3=CC=C(C=C3)F)CCCC2=O)CC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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